molecular formula C10H13BrN2 B3280466 Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 71606-34-3

Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-

Cat. No.: B3280466
CAS No.: 71606-34-3
M. Wt: 241.13 g/mol
InChI Key: VKHLFAFBADEABG-JTQLQIEISA-N
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Description

Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 3-position and a 1-methyl-2-pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form pyridine derivatives with different oxidation states.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and arylboronic acids are commonly used.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and complex heterocyclic compounds.

Scientific Research Applications

Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Research: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromopyridine: A simpler brominated pyridine derivative used in similar cross-coupling reactions.

    3-Bromopyridine: Another brominated pyridine with different substitution patterns.

    Pyridine N-oxides: Oxidized derivatives of pyridine with distinct reactivity.

Uniqueness: Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-2-pyrrolidinyl group enhances its potential as a ligand and its versatility in synthetic applications.

Properties

IUPAC Name

3-bromo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHLFAFBADEABG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Enantiomerically enriched 5-bromo-3-(2-pyrrolidinyl)pyridine (1.82 g, 8 mmol) was dissolved in a mixture of 98% formic acid (16 mL) and 37% aqueous formaldehyde (8 mL). The solution was heated with stirring for 3 h at 80° C. After cooling to 25° C. the mixture was concentrated in vacuo and water (30 mL) added. The mixture was basified with solid NaOH to pH 12 and extracted with methylene chloride (3×40 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4) and concentrated in vacuo. The crude material was chromatographed on silica gel with ethyl acetate:hexane (1:3 ) as eluant to afford 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine as an oil, 1.63 g,84%. LRMS (EI) m/e 242 (C10H13N281Br), 241 (C10H13N279Br--+H), 240 (C10H11 N279Br), 239 (C10H13N279Br--+H); 1H NMR (DMSO-d6, 300 MHz) δ 8.55 (d, J=2.1 Hz, 1H), 8.44 (d, J=1.9 Hz, 1H), 7.88 (t, J=1.9 Hz, 1H), 3.24 (b-dt, J=8.1 Hz, 1H), 3.10 (t, J=8.0 Hz, 1H), 2.36 (m, 1H), 2.1s (s, 3H), 1.95 (m, 1H), 1.85 (m, 1H), 1.70 (m, 1H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-
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